

Introduction: The Versatility of a Disubstituted Thiophene Scaffold

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Compound of Interest

Compound Name: 5-Acetylthiophene-2-carbaldehyde

CAS No.: 4565-29-1

Cat. No.: B1273286

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In the landscape of heterocyclic chemistry, thiophene and its derivatives stand out as foundational scaffolds for developing a vast array of functional molecules. Their structural similarity to benzene rings, combined with distinct electronic properties imparted by the sulfur heteroatom, makes them privileged structures in both medicinal chemistry and materials science.^{[1][2]} Among these, **5-Acetylthiophene-2-carbaldehyde** is a particularly valuable bifunctional building block. Its 2,5-disubstituted thiophene core is adorned with two distinct carbonyl functionalities—an aldehyde and a ketone. This arrangement provides synthetic chemists with two reactive handles that can be addressed with chemo-selectivity, enabling the construction of complex molecular architectures.

This guide offers a comprehensive exploration of the molecular structure of **5-Acetylthiophene-2-carbaldehyde**, moving from its fundamental properties to the advanced spectroscopic techniques used for its definitive characterization. We will delve into the causality behind its spectral features, provide field-proven experimental protocols, and discuss its reactivity and applications, grounding all claims in authoritative sources.

Core Molecular Structure and Physicochemical Properties

The foundational identity of any chemical compound begins with its structure and physical properties. **5-Acetylthiophene-2-carbaldehyde** is built upon a five-membered aromatic thiophene ring. An aldehyde group (-CHO) is attached at the C2 position, and an acetyl group (-COCH₃) is at the C5 position. This specific substitution pattern dictates the molecule's electronic distribution, reactivity, and ultimately, its utility.

The presence of two electron-withdrawing carbonyl groups deactivates the thiophene ring towards electrophilic substitution compared to unsubstituted thiophene, while also influencing the chemical shifts observed in NMR spectroscopy.

Caption: 2D Structure of **5-Acetylthiophene-2-carbaldehyde**.

Table 1: Physicochemical and Identification Properties

Property	Value	Source
IUPAC Name	5-acetylthiophene-2-carbaldehyde	PubChem[3]
Molecular Formula	C ₇ H ₆ O ₂ S	PubChem[3]
Molecular Weight	154.19 g/mol	PubChem[3]
CAS Number	4565-29-1	PubChem[3]
Canonical SMILES	<chem>CC(=O)C1=CC=C(S1)C=O</chem>	PubChem[3]
Appearance	Pale yellow to brown solid (estimated)	The Good Scents Company[4]
Melting Point	62.0 °C	The Good Scents Company[4]

Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of **5-Acetylthiophene-2-carbaldehyde** is paramount. A combination of NMR, IR, and Mass Spectrometry provides a detailed and self-validating fingerprint of the molecule's structure. The principles described here are based on well-established spectroscopic rules and data from closely related thiophene derivatives.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals, each corresponding to a unique proton environment.

- Aldehyde Proton (~9.8-10.0 ppm): This proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen, causing its signal to appear far downfield as a sharp singlet.[5][7]
- Thiophene Protons (~7.0-8.0 ppm): The two protons on the thiophene ring (H3 and H4) are in different environments. They will appear as two distinct doublets due to coupling with each other. The proton at the C3 position, being adjacent to the aldehyde-bearing carbon, is typically shifted further downfield than the proton at the C4 position.
- Acetyl Methyl Protons (~2.6 ppm): The three protons of the methyl group are equivalent and will appear as a sharp singlet in the upfield region. Their position is slightly downfield from a typical alkyl proton due to the proximity of the ketone carbonyl group.[6]

¹³C NMR Spectroscopy: The carbon spectrum provides complementary information, confirming the carbon backbone and the presence of carbonyl groups.

- Carbonyl Carbons (180-195 ppm): Two distinct signals are expected in the far downfield region. The aldehyde carbonyl carbon typically appears at a slightly higher chemical shift than the ketone carbonyl carbon.
- Thiophene Carbons (125-150 ppm): Four signals are expected for the four unique carbons of the thiophene ring. The carbons directly attached to the carbonyl substituents (C2 and C5) will be the most downfield.

- Methyl Carbon (~25-30 ppm): A single signal in the upfield region corresponds to the acetyl methyl carbon.

Table 2: Predicted Spectroscopic Data for **5-Acetylthiophene-2-carbaldehyde**

Technique	Feature	Predicted Chemical Shift / Frequency	Rationale
¹ H NMR	Aldehyde (-CHO)	δ 9.8 - 10.0 ppm (singlet)	Deshielding by carbonyl oxygen.[5][7]
Thiophene (H3/H4)	δ 7.0 - 8.0 ppm (2 doublets)	Aromatic environment; deshielded by carbonyls.	
Acetyl (-CH ₃)	δ ~2.6 ppm (singlet)	Proximity to ketone carbonyl.[6]	
¹³ C NMR	Aldehyde (C=O)	δ ~185 ppm	Carbonyl carbon environment.[8]
Ketone (C=O)	δ ~192 ppm	Carbonyl carbon environment.[8]	
Thiophene (C-S, C=C)	δ 125 - 150 ppm	Aromatic ring carbons.	
Acetyl (-CH ₃)	δ ~27 ppm	Aliphatic carbon adjacent to carbonyl.	
IR	Aldehyde C=O Stretch	~1680 - 1700 cm ⁻¹ (strong)	Conjugated aldehyde carbonyl vibration.[5]
Ketone C=O Stretch	~1660 - 1680 cm ⁻¹ (strong)	Conjugated ketone carbonyl vibration.[6]	
Aromatic C=C Stretch	~1400 - 1550 cm ⁻¹ (medium)	Thiophene ring vibrations.	
Aromatic C-H Stretch	~3100 cm ⁻¹ (weak)	C-H bonds on the thiophene ring.	
MS	Molecular Ion (M ⁺)	m/z = 154	Corresponds to the molecular weight of C ₇ H ₆ O ₂ S.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying functional groups.[8] For **5-Acetylthiophene-2-carbaldehyde**, the most telling feature is the carbonyl (C=O) stretching region. Because the aldehyde and ketone are both conjugated with the thiophene ring, their stretching frequencies are lowered compared to their aliphatic counterparts. Two distinct, strong absorption bands are expected between 1660 and 1700 cm^{-1} , definitively confirming the presence of both carbonyl types.[5][6] Other key bands include C-H stretches for the aromatic ring ($\sim 3100 \text{ cm}^{-1}$) and C=C stretching vibrations within the ring itself.[6]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns of a molecule. For **5-Acetylthiophene-2-carbaldehyde**, the electron ionization (EI-MS) spectrum would show a distinct molecular ion (M^+) peak at an m/z (mass-to-charge ratio) of 154, corresponding to the molecular formula $\text{C}_7\text{H}_6\text{O}_2\text{S}$.[3]

Experimental Protocols

Trustworthiness in scientific data comes from reproducible methodology. The following protocols outline standard procedures for acquiring high-quality spectroscopic data.

Protocol 1: NMR Sample Preparation and Acquisition

- Sample Preparation: Accurately weigh 10-15 mg of **5-Acetylthiophene-2-carbaldehyde** and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean NMR tube.
- Internal Standard: Ensure the solvent contains tetramethylsilane (TMS) to serve as an internal reference standard ($\delta = 0.00 \text{ ppm}$).
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire the spectrum at a constant temperature (e.g., 25 $^\circ\text{C}$).
 - Set the spectral width to cover a range of -1 to 12 ppm.
 - Use a standard 45-degree pulse angle with a relaxation delay of 2-3 seconds.

- Co-add 16-32 scans to ensure a high signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse program.
 - Set the spectral width to 0-220 ppm.
 - A longer acquisition time and a higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Protocol 2: IR Spectrum Acquisition (ATR Method)

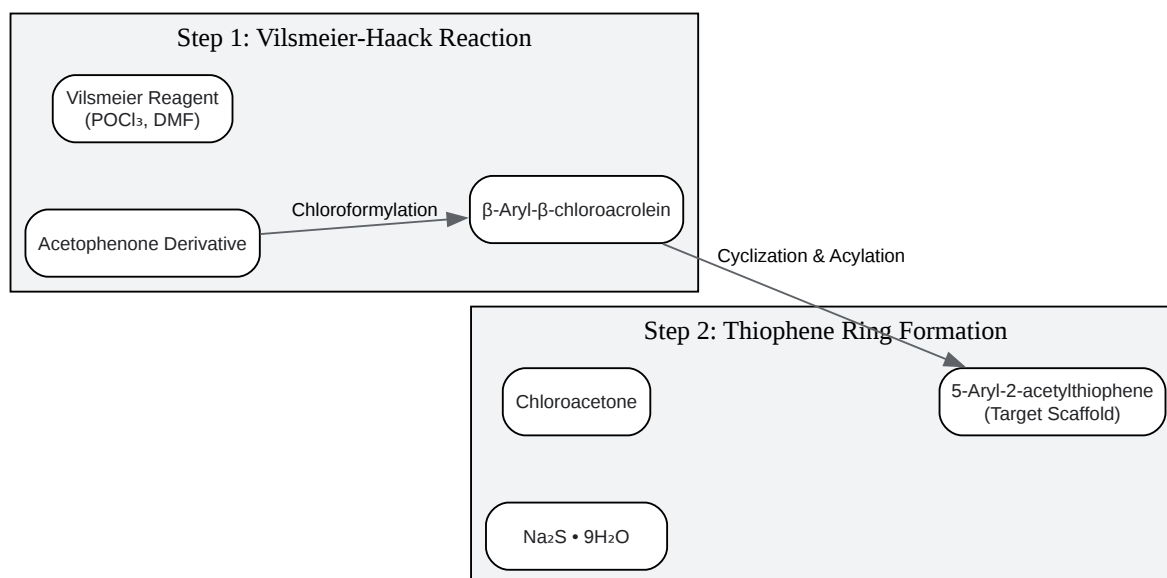
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
- Sample Application: Place a small, solid sample of **5-Acetylthiophene-2-carbaldehyde** directly onto the ATR crystal and apply pressure to ensure good contact.
- Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.
- Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Synthesis, Reactivity, and Applications

Synthetic Pathway

While multiple synthetic routes exist, a common and robust method for preparing 2-acetylthiophene derivatives involves the cyclization of a suitable precursor. One established

strategy is the reaction of a β -aryl- β -chloroacrolein intermediate with a sulfur source like sodium sulfide, followed by reaction with chloroacetone.[9]



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Caption: General synthetic workflow for 5-aryl-2-acetylthiophenes.

This type of synthesis is highly valued for its efficiency and ability to introduce various substituents onto the thiophene ring, making it a cornerstone for generating chemical libraries for drug discovery.

Chemical Reactivity and Synthetic Utility

The dual carbonyl functionality of **5-Acetylthiophene-2-carbaldehyde** is the source of its synthetic power. The aldehyde is generally more electrophilic and reactive than the ketone, allowing for selective transformations.[5]

- **Aldehyde Reactions:** It readily undergoes condensation reactions with amines to form imines (Schiff bases), Knoevenagel condensations with active methylene compounds, and Wittig reactions.^{[2][5]}
- **Ketone Reactions:** The acetyl group can be targeted for reactions such as alpha-halogenation or can participate in aldol condensations under specific conditions.
- **Claisen-Schmidt Condensation:** The molecule is an excellent substrate for Claisen-Schmidt condensations, a key reaction for synthesizing chalcones, which are precursors to many biologically active flavonoids and other heterocyclic systems.

This differential reactivity allows for a stepwise functionalization, a highly desirable trait for building complex molecules.

Applications in Drug Development and Materials Science

The thiophene nucleus is a bioisostere of the phenyl ring and is a common feature in many FDA-approved drugs. Thiophene derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anti-cancer properties.^[1]

- **Pharmaceutical Scaffolding:** **5-Acetylthiophene-2-carbaldehyde** serves as a starting material for synthesizing novel compounds for biological screening. Its reactive groups allow for the attachment of various pharmacophores to explore structure-activity relationships (SAR).^{[1][10]}
- **Organic Electronics:** Thiophene-based molecules are integral to the field of organic electronics. The conjugated π -system of the thiophene ring facilitates charge transport, making its derivatives suitable for use in organic semiconductors, organic light-emitting diodes (OLEDs), and photovoltaic cells.^[1]
- **Corrosion Inhibition:** The sulfur atom in the thiophene ring can coordinate with metal surfaces, allowing thiophene derivatives to act as effective corrosion inhibitors for industrial applications.^[1]

Safety and Handling

As with any chemical reagent, proper handling of **5-Acetylthiophene-2-carbaldehyde** is essential. According to safety data sheets, this class of compounds presents several hazards.

- Hazards: Harmful if swallowed.[11][12] Causes skin and serious eye irritation.[11][13] May cause respiratory irritation.[11][13]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[11][13]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes.[14] Keep away from heat, sparks, and open flames.[12][14]
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[14] It should be stored away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[11][14]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[11]

Conclusion

5-Acetylthiophene-2-carbaldehyde is more than just a chemical compound; it is a versatile tool for innovation. Its molecular structure, characterized by a bifunctional, disubstituted thiophene ring, offers a unique platform for synthetic exploration. A thorough understanding of its spectroscopic signature is the key to its reliable use, providing an unambiguous confirmation of its identity and purity. From designing next-generation pharmaceuticals to developing novel organic electronic materials, the potential locked within this molecule's structure is unlocked through the precise and informed application of chemical principles. This guide serves as a foundational resource for researchers and scientists aiming to harness that potential.

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